Cas no 1003751-09-4 (1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one)

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
- 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one
- AC1OZJ1S
- RP07926
- s11152
- 2-(2,4-Dimethylphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- CS-0439666
- 100375-10-8
- AKOS008957051
- 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one
- DTXSID50429065
- AB90226
- 1003751-09-4
- J-502912
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- MDL: MFCD13623268
- Inchi: InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
- InChI Key: WRZVVRSAOFCMJO-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C
Computed Properties
- Exact Mass: 264.126263138g/mol
- Monoisotopic Mass: 264.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 32.7Ų
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A049005821-250mg |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one |
1003751-09-4 | 95% | 250mg |
$1923.60 | 2023-09-04 | |
Chemenu | CM362763-1g |
1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one |
1003751-09-4 | 95%+ | 1g |
$764 | 2023-02-19 | |
Advanced ChemBlocks | M23983-25MG |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one |
1003751-09-4 | 95% | 25mg |
$360 | 2024-05-21 | |
Advanced ChemBlocks | M23983-100MG |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one |
1003751-09-4 | 95% | 100mg |
$870 | 2024-05-21 | |
Advanced ChemBlocks | M23983-1G |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one |
1003751-09-4 | 95% | 1g |
$3625 | 2024-05-21 | |
Advanced ChemBlocks | M23983-250MG |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one |
1003751-09-4 | 95% | 250mg |
$1395 | 2024-05-21 | |
Alichem | A049005821-1g |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one |
1003751-09-4 | 95% | 1g |
$4717.40 | 2023-09-04 | |
Alichem | A049005821-100mg |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one |
1003751-09-4 | 95% | 100mg |
$1179.35 | 2023-09-04 |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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5. Book reviews
Additional information on 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one: A Comprehensive Overview
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, identified by the CAS registry number 1003751-09-4, is a structurally complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoloquinazoline derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule consists of a pyrazole ring fused with a ketone group, substituted with two aromatic groups: a 2,4-dimethylphenyl group and a phenyl group. This unique combination of functional groups and substituents contributes to its intriguing chemical properties and biological functions.
The synthesis of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one involves a series of carefully designed organic reactions. Researchers have employed various strategies, including condensation reactions, cyclization processes, and substitution reactions, to achieve the desired product. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity while minimizing the use of hazardous reagents. For instance, microwave-assisted synthesis has been explored as an efficient method for constructing the pyrazole ring system, leveraging the ability of microwaves to accelerate reaction rates and improve selectivity.
The chemical structure of this compound plays a pivotal role in its biological activity. The pyrazole ring is known for its ability to interact with various biological targets, such as protein kinases and enzymes. The presence of electron-donating groups like the methyl substituents on the 2,4-dimethylphenyl moiety enhances the compound's lipophilicity, which is crucial for its absorption and distribution within biological systems. Additionally, the phenyl group at position 3 introduces steric effects that can influence binding affinity to specific receptors or enzymes.
Recent research has highlighted the potential of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one as a promising candidate in drug discovery efforts. Studies conducted in vitro have demonstrated its inhibitory effects on several key enzymes associated with inflammatory diseases and cancer. For example, this compound has shown potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are central mediators of inflammation. Furthermore, preclinical studies suggest that it may possess anti-proliferative properties against certain cancer cell lines, making it a potential lead compound for anti-cancer drug development.
In addition to its pharmacological applications, 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one has also been investigated for its role in materials science. Its aromaticity and conjugated system make it a suitable candidate for applications in organic electronics. Researchers have explored its use as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to facilitate charge transport while maintaining stability under operational conditions has positioned it as a valuable component in next-generation electronic devices.
The structural flexibility of this compound also lends itself to further functionalization and modification. Scientists are actively exploring strategies to introduce additional functional groups or modify existing substituents to enhance its bioavailability or target specificity. For instance, the introduction of hydroxyl or amino groups could improve solubility and facilitate drug delivery mechanisms. Such modifications are expected to expand the scope of applications for this compound in both therapeutic and non-therapeutic contexts.
In conclusion, 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, with its unique chemical structure and versatile properties, represents a valuable molecule with wide-ranging potential across multiple disciplines. From drug discovery to materials science, this compound continues to be a focal point for researchers seeking innovative solutions in chemistry and beyond.
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